molecular formula C7H9BrO2 B14436822 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene CAS No. 75988-55-5

8-Bromo-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B14436822
CAS No.: 75988-55-5
M. Wt: 205.05 g/mol
InChI Key: KJYIGMMQZIKVNE-UHFFFAOYSA-N
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Description

8-Bromo-1,4-dioxaspiro[4.4]non-6-ene is a brominated spirocyclic compound featuring a 1,4-dioxaspiro framework with a bicyclic [4.4] ring system. Bromine at the 8-position introduces electron-withdrawing effects, influencing reactivity in substitution and elimination reactions. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in halogenation-driven transformations .

Properties

CAS No.

75988-55-5

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

7-bromo-1,4-dioxaspiro[4.4]non-8-ene

InChI

InChI=1S/C7H9BrO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5H2

InChI Key

KJYIGMMQZIKVNE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene typically involves the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for 8-Bromo-1,4-dioxaspiro[4This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a ketone or carboxylic acid .

Scientific Research Applications

8-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Bromine Position Additional Substituents CAS Number
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene (Target) C₇H₉BrO₂ 205.05* [4.4] 8 None Not explicitly listed
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene C₇H₉BrO₂ 205.05 [4.4] 6 None 68241-78-1
8-Bromo-1,4-dioxaspiro[4.5]dec-7-ene C₈H₁₁BrO₂ 219.08 [4.5] 8 None 1190757-88-0
6-Bromo-9-Methyl-1,4-dioxaspiro[4.4]non-6-ene C₈H₁₁BrO₂ 219.08 [4.4] 6 9-Methyl 208450-52-6

*Inferred from .

Key Observations:

  • Bromine Position : Positional isomerism (6- vs. 8-bromo) alters electronic and steric environments. For example, bromine at the 6-position () may direct reactivity differently in electrophilic substitutions .
  • Methyl Substituents: The 9-methyl group in 6-Bromo-9-Methyl-1,4-dioxaspiro[4.4]non-6-ene introduces steric hindrance, likely reducing nucleophilic attack rates compared to the target compound .

Reactivity Trends :

  • Substitution Reactions : Bromine in spiro systems acts as a leaving group. For example, 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene may undergo nucleophilic substitution more readily than its 6-bromo isomer due to proximity to the spiro junction .
  • Stability: Brominated spiro compounds require storage at 2–8°C to prevent decomposition, as noted for 6-Bromo-1,4-dioxaspiro[4.5]decane .

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